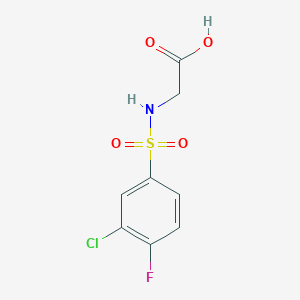![molecular formula C7H14O2 B2962318 rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 75658-83-2](/img/structure/B2962318.png)
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is a research chemical with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . This compound is characterized by its cyclopentane ring structure with two hydroxymethyl groups attached at the 1 and 2 positions. It is primarily used in various research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by hydroxymethylation. One common method includes the use of cyclopentane derivatives, which undergo hydroxymethylation under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. Companies like Biosynth offer high-quality this compound for pharmaceutical testing and other research applications .
化学反応の分析
Types of Reactions
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentylmethanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
科学的研究の応用
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is utilized in a variety of scientific research fields, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes .
類似化合物との比較
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can be compared with other similar compounds, such as:
Cyclopentylmethanol: Lacks the additional hydroxymethyl group, resulting in different chemical properties and reactivity.
Cyclopentane-1,2-diol: Contains two hydroxyl groups but lacks the methanol functionality, leading to different chemical behavior.
Cyclopentylmethylamine: Contains an amine group instead of hydroxyl groups, resulting in different reactivity and applications.
特性
CAS番号 |
75658-83-2 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
[2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2 |
InChIキー |
NXKFMUFJMLNJOB-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)CO)CO |
正規SMILES |
C1CC(C(C1)CO)CO |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2962235.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)





![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)


